![molecular formula C10H17N3 B2505850 methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine CAS No. 1510435-26-3](/img/structure/B2505850.png)

methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of various starting materials and reaction conditions to obtain the desired products. For instance, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine involves characterizing the product using NMR, IR, DSC, and X-ray crystallography . Similarly, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles is achieved through the reaction of epoxy intermediates with primary amines . These methods could potentially be adapted for the synthesis of "methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine" by choosing appropriate starting materials and reaction conditions.

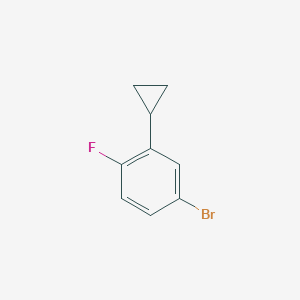

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. The paper on the energetic material precursor provides detailed structural information, including space group, unit cell dimensions, and the presence of intermolecular hydrogen bonds and π-interactions . Although the exact structure of "this compound" is not provided, similar analytical techniques could be used to determine its molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as nucleophilic substitution and electrophilic substitution, to elaborate on the side chains of pyrrole compounds . These reactions are important for the functionalization of the core structure and could be relevant for modifying "this compound" to obtain derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The energetic material precursor exhibits specific crystallographic properties and sensitivity to impact and friction . The chemiluminescence derivatization reagent for amines shows high sensitivity and selectivity, which is crucial for analytical applications . These properties, such as sensitivity, stability, and reactivity, would also be important to analyze for "this compound".

Wissenschaftliche Forschungsanwendungen

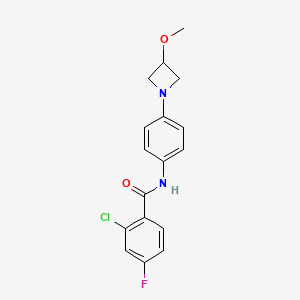

Synthesis and Biological Activity

- Synthesis and Antimicrobial Activity : A series of derivatives of 1H-benzimidazole were synthesized, including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, and evaluated for their antibacterial and cytotoxic properties. Compounds exhibited notable antibacterial activity and cytotoxic effects in vitro (Noolvi et al., 2014).

Chemical Transformations and Applications

- Synthesis of Pyrazolo[4,3-g][1,3]benzothiazole : The process involves several chemical reactions starting with N-methylation, followed by condensation and other steps, leading to the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its derivatives, showcasing the chemical versatility of such compounds (El’chaninov et al., 2018).

Medicinal Chemistry and Drug Design

- Synthesis of Tetrazole Derivatives : Novel 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles were synthesized from p-aminobenzonitrile, indicating their potential in developing biologically potent compounds, highlighting the role of such chemical entities in medicinal chemistry (Rao et al., 2014).

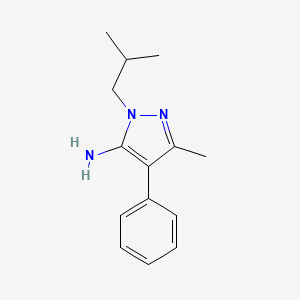

- Bioactivities of Pyrazole Derivatives : A study synthesized and characterized pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, illustrating the potential of such compounds in drug design and pharmacology (Titi et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

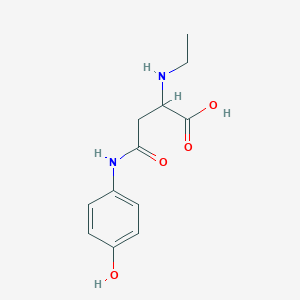

Target of Action

It is known that indole derivatives, which share a similar structure, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

N-methyl-1-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAIVFWSGKUBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(N1C)CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)

![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)

![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)

![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)